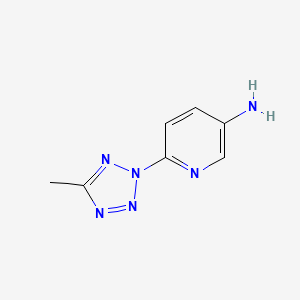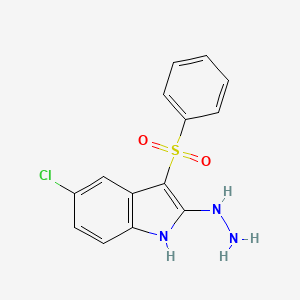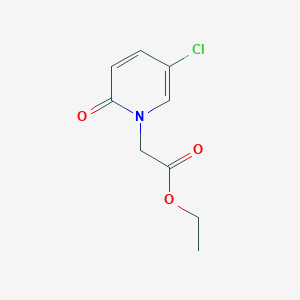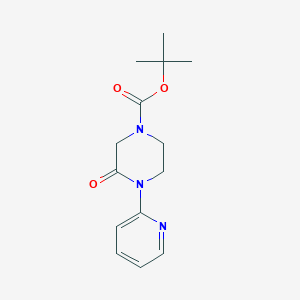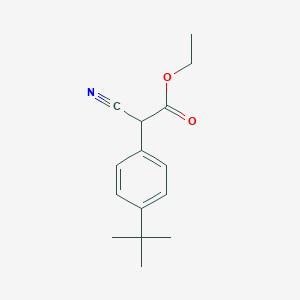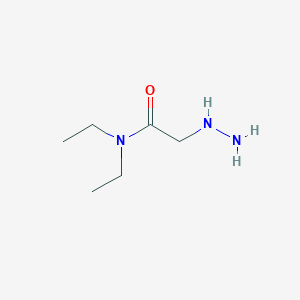
N,N-diethyl-2-hydrazinylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2-hydrazinylacetamide: is an organic compound with the molecular formula C6H15N3O It is a hydrazine derivative, characterized by the presence of a hydrazinyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-hydrazinylacetamide typically involves the reaction of diethylamine with hydrazine derivatives under controlled conditions. One common method includes the condensation of diethylamine with hydrazine hydrate in the presence of an acylating agent such as acetic anhydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors where the reactants are mixed and reacted under precise temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-diethyl-2-hydrazinylacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other derivatives.
Reduction: The compound can be reduced to form simpler amines or hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield N,N-diethyl-2-oxohydrazinylacetamide, while reduction could produce N,N-diethylhydrazine. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N,N-diethyl-2-hydrazinylacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of heterocyclic compounds and other hydrazine derivatives.
Biology: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. It is investigated for its role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. It is explored for its antitumor and antimicrobial properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in various chemical processes. It is also employed in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of N,N-diethyl-2-hydrazinylacetamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. This interaction is crucial in its potential antitumor and antimicrobial effects, where it disrupts cellular processes in pathogens or cancer cells.
Comparaison Avec Des Composés Similaires
N,N-diethylacetamide: Similar in structure but lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
N,N-diethylhydrazine: A simpler hydrazine derivative with different reactivity and applications.
N,N-diethyl-2-phenylacetamide: Contains a phenyl group, which alters its chemical properties and applications.
Uniqueness: N,N-diethyl-2-hydrazinylacetamide is unique due to the presence of both diethyl and hydrazinyl groups, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C6H15N3O |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
N,N-diethyl-2-hydrazinylacetamide |
InChI |
InChI=1S/C6H15N3O/c1-3-9(4-2)6(10)5-8-7/h8H,3-5,7H2,1-2H3 |
Clé InChI |
SYWHIPWQCAPPBQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(4-aminophenyl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13875645.png)

![5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol](/img/structure/B13875657.png)
![2-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-ylmethoxy)ethyl-trimethylsilane](/img/structure/B13875662.png)
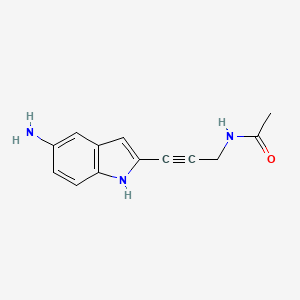
![N-[5-amino-2-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B13875666.png)
![3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13875691.png)
